Ergothionine

Chinese Name
麦角硫因
English Name
Ergothionine
标识符
CAS No.
497-30-3
Molecular Formula
C9H15N3O2S
Molecular Weight
229.2980
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
229.3050
druglikeness.valid
TPSA
TPSA
71.7100
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-2.4476
druglikeness.valid
LogD
LogD
-2.4476
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.4028
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.7661
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
37.1892
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.3
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.5437
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.5085
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
是
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
否
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
否
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
心血管疾病
Cardiovascular disease
Corresponding Targets:
代谢综合征
Metabolic Syndrome
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
抗氧化
Antioxidation
Corresponding Targets:
眼部疾病
Ocular Diseases
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

山柰酚-7-O-α-L-鼠李糖苷
Kaempferol 7-O-rhamnoside
CAS号:20196-89-8
分子式:C21H20O10
分子量:432.3810

山柰酚 3,7,4'-三甲醚
Kaempferol 3,7,4'-trimethyl ether
CAS号:15486-34-7
分子式:C18H16O6
分子量:328.3200

3,7-二-O-甲基槲皮素
3,7-Di-O-methylquercetin
CAS号:2068-02-2
分子式:C17H14O7
分子量:330.2920

8-异戊烯基柚皮素
8-Prenylnaringenin
CAS号:53846-50-7
分子式:C20H20O5
分子量:340.3750

鼠李柠檬素
Rhamnocitrin
CAS号:569-92-6
分子式:C16H12O6
分子量:300.2660

山豆根碱(蝙蝠葛碱)
Dauricine
CAS号:524-17-4
分子式:C38H44N2O6
分子量:624.7780